![molecular formula C21H35ClN2O3 B14302929 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride CAS No. 112746-29-9](/img/structure/B14302929.png)
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridinium ion, a dodecyloxy group, and a methylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride typically involves multiple steps. One common method includes the alkylation of pyridine with a dodecyloxyethyl halide, followed by the introduction of a methylcarbamoyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyridinium ion by treating the intermediate with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dodecyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium compounds.
科学的研究の応用
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with biological membranes, leading to changes in membrane permeability and function. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its entry into cells. The methylcarbamoyl group can participate in hydrogen bonding and other interactions with target proteins and enzymes.
類似化合物との比較
Similar Compounds
- 1-[2-(Dodecyloxy)-2-oxoethyl]pyridinium chloride
- 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(ethylcarbamoyl)pyridin-1-ium chloride
- 1-[2-(Dodecyloxy)-2-oxoethyl]-3-(propylcarbamoyl)pyridin-1-ium chloride
Uniqueness
1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecyloxy group enhances its lipophilicity, while the methylcarbamoyl group provides additional sites for interaction with biological targets.
特性
CAS番号 |
112746-29-9 |
|---|---|
分子式 |
C21H35ClN2O3 |
分子量 |
399.0 g/mol |
IUPAC名 |
dodecyl 2-[3-(methylcarbamoyl)pyridin-1-ium-1-yl]acetate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-16-26-20(24)18-23-15-13-14-19(17-23)21(25)22-2;/h13-15,17H,3-12,16,18H2,1-2H3;1H |
InChIキー |
UARQVVCTHUXNPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(=O)C[N+]1=CC=CC(=C1)C(=O)NC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



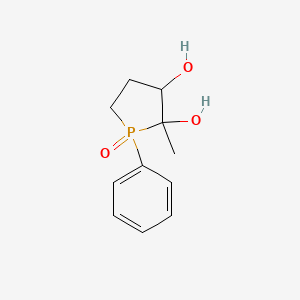
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
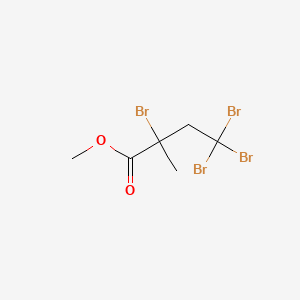
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)

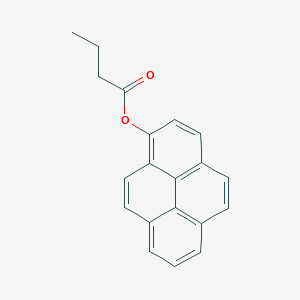

![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
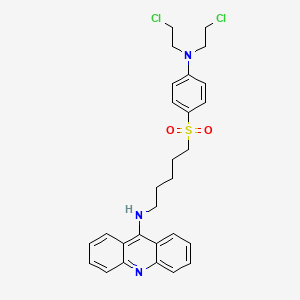
![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
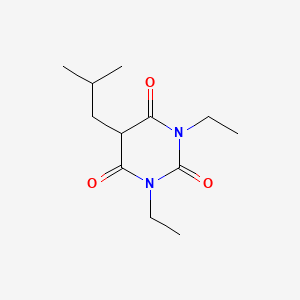
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
